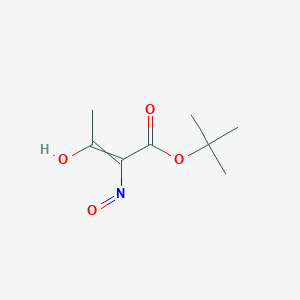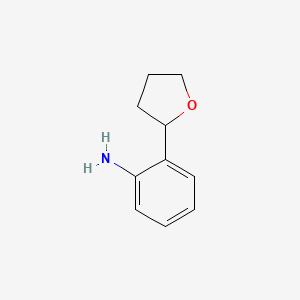
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID is a heterocyclic compound that contains both thiazole and pyridine rings. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID typically involves the reaction of hydrazonoyl halides with appropriate precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
科学研究应用
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Thiazole derivatives: Compounds like 2-Aminothiazole and 2-Methylthiazole share the thiazole ring structure.
Pyridine derivatives: Compounds such as 4-Pyridinecarboxylic acid and 2,6-Lutidine contain the pyridine ring.
Uniqueness
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID is unique due to the combination of both thiazole and pyridine rings in its structure.
属性
分子式 |
C10H8N2O2S |
|---|---|
分子量 |
220.25 g/mol |
IUPAC 名称 |
4-methyl-5-pyridin-4-yl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(7-2-4-11-5-3-7)15-9(12-6)10(13)14/h2-5H,1H3,(H,13,14) |
InChI 键 |
HEOFSJSEPHESIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C(=O)O)C2=CC=NC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
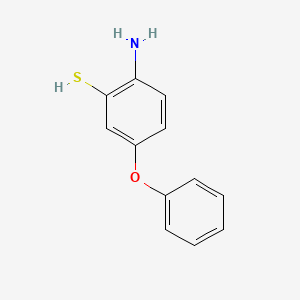
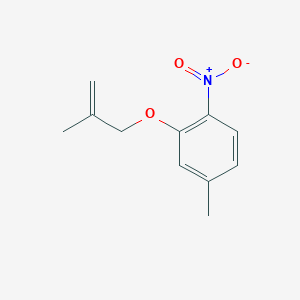
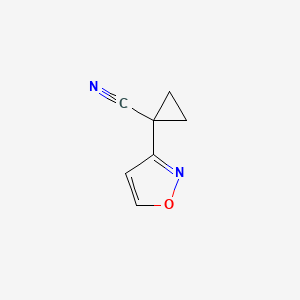
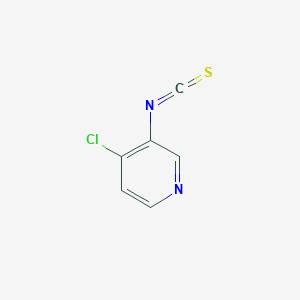
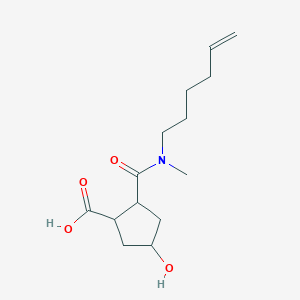
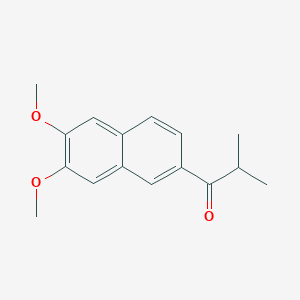

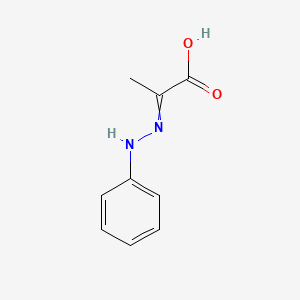

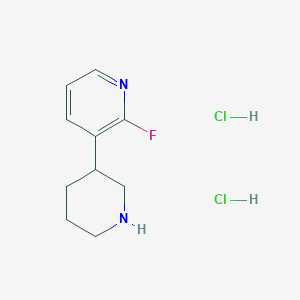

![3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B8676213.png)
